2-Methyl-6-phenylpyrimidine-4-carbonitrile
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Overview
Description
2-Methyl-6-phenylpyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by a methyl group at position 2, a phenyl group at position 6, and a carbonitrile group at position 4. It has a molecular formula of C12H9N3 and a molecular weight of 195.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-phenylpyrimidine-4-carbonitrile can be achieved through various synthetic routes. . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-phenylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the carbonitrile group, leading to the formation of amides, esters, or other derivatives.
Oxidation and Reduction: The phenyl group can be oxidized to form corresponding quinones, while reduction reactions can convert the carbonitrile group to amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution at the carbonitrile group.
Quinones: Formed through oxidation of the phenyl group.
Scientific Research Applications
2-Methyl-6-phenylpyrimidine-4-carbonitrile has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methyl-6-phenylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The compound’s ability to modulate signaling pathways such as the NF-κB pathway can contribute to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4,6-diphenylpyrimidine: Similar structure but with an additional phenyl group at position 4.
6-Methyl-2-phenylpyrimidine-4-carbonitrile: Similar structure but with a methyl group at position 6 instead of 2.
2,4,6-Triphenylpyrimidine: Contains phenyl groups at positions 2, 4, and 6.
Uniqueness
2-Methyl-6-phenylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbonitrile group at position 4 allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
64571-36-4 |
---|---|
Molecular Formula |
C12H9N3 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-methyl-6-phenylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H9N3/c1-9-14-11(8-13)7-12(15-9)10-5-3-2-4-6-10/h2-7H,1H3 |
InChI Key |
KTAXXMSYVJSFOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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